4-(ジメチルアミノ)チオフェノール

概要

説明

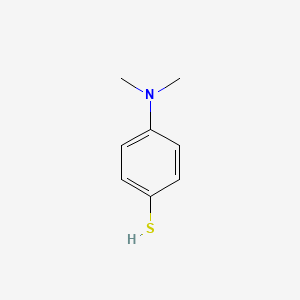

4-(Dimethylamino)thiophenol is a type of organic compound known as dialkylarylamines . It is a class of aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

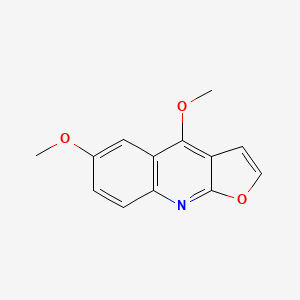

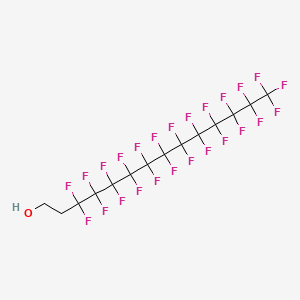

The molecular formula of 4-(Dimethylamino)thiophenol is C8H11NS . Its molecular weight is 153.24 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .作用機序

Target of Action

It’s known that thiophenols, in general, are often utilized as intermediates in the manufacture of fine chemicals .

Mode of Action

A related compound, (2e,4e)-5-(4-(dimethylamino)phenyl)-1-(2-(2,4dinitrophenoxy)phenyl)penta-2,4-dien-1-one (daph-dnp), has been studied for its interaction with thiophenols . The DNP group plays an important role in charge transfer excitation. Due to the typical donor-excited photo-induced electron transfer (d-PET) process, DAPH-DNP has fluorescence quenching behavior .

Biochemical Pathways

In the case of daph-dnp, after the thiolysis reaction between daph-dnp and thiophenol, the hydroxyl group is released, and daph is generated with the reaction showing strong fluorescence .

Result of Action

The related compound daph-dnp shows strong fluorescence after the thiolysis reaction with thiophenol .

実験室実験の利点と制限

The use of 4-(Dimethylamino)thiophenol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be easily synthesized from a variety of starting materials. It is also a versatile compound that can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 4-(Dimethylamino)thiophenol in laboratory experiments. For example, it is a relatively unstable compound, and it can be difficult to purify and store.

将来の方向性

There are a number of potential future directions for the use of 4-(Dimethylamino)thiophenol in scientific research and laboratory experiments. First, 4-(Dimethylamino)thiophenol could be used in the development of novel drugs and therapeutics. Second, 4-(Dimethylamino)thiophenol could be used to study the biochemical and physiological effects of various compounds. Third, 4-(Dimethylamino)thiophenol could be used to develop more efficient and cost-effective methods of synthesizing organic compounds. Finally, 4-(Dimethylamino)thiophenol could be used to study the mechanism of action of various compounds, as well as their potential applications in medicine and other fields.

科学的研究の応用

生化学:酵素阻害研究

4-(ジメチルアミノ)チオフェノールは、酵素阻害の研究において生化学で利用されてきました。 酵素中のスルヒドリル基と相互作用する能力は、酵素作用と阻害のメカニズムを理解するのに役立ちます 。この化合物は、酵素調節が乱れる疾患に対する治療薬として使用できる酵素阻害剤を設計するためのモデルとして役立ちます。

薬理学:治療薬の開発

薬理学では、4-(ジメチルアミノ)チオフェノールを含むチオフェン誘導体は、その治療特性で知られています。 それらは、抗炎症、抗精神病、抗癌効果など、幅広い生物学的活性を示すことが報告されています 。この分野の研究は、薬理活性が高められた新規チオフェン部分の合成に焦点を当てています。

環境科学:水銀検出

4-(ジメチルアミノ)チオフェノールは、環境科学、特に水銀などの重金属の検出において用途があります。 ある研究では、環境水サンプル中の水銀検出のためにコーティングされたワイヤー電極の一部として、フローインジェクション分析(FIA)におけるその使用が示されました 。このアプリケーションは、汚染の監視と水の安全確保に不可欠です。

材料科学:有機半導体

チオフェン誘導体は、有機半導体の進歩において重要です。 4-(ジメチルアミノ)チオフェノールの構造的特性により、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)で使用できる候補となっています 。この分野の研究は、電子デバイス用の新素材の開発を目指しています。

分析化学:蛍光標識

分析化学では、4-(ジメチルアミノ)チオフェノールは、潜在的な蛍光標識剤として調査されています。 その電子供与特性は蛍光発光を強化することができ、さまざまな分析技術における標識に役立ちます 。これにより、複雑な混合物中の化合物の検出と定量を改善できます。

有機合成:複素環の合成

4-(ジメチルアミノ)チオフェノールは、有機合成、特に複素環の合成においても重要です。 その反応性は、医薬品や農薬の開発に不可欠な複雑な有機化合物を構築するために利用できます .

Safety and Hazards

4-(Dimethylamino)thiophenol is classified as an eye irritant (Category 2A), H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

4-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197795 | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4946-22-9 | |

| Record name | 4-(Dimethylamino)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dimethylamino)thiophenol (4-DMATP) enhance the efficiency of QLEDs?

A1: 4-DMATP, along with other thiophenol derivatives like thiophenol (TP) and 4-methylthiophenol (4-MTP), possesses a negative dipole moment. [] When incorporated into quantum dots (QDs), this negative dipole moment leads to an upshift in the valence band maximum (VBM) of the QDs. [] This reduces the energy gap between the VBM and the highest occupied molecular orbital (HOMO) level of the hole transport layer, facilitating more efficient hole injection. [] This improved charge balance within the QLED results in enhanced device efficiency. []

Q2: What is the impact of 4-DMATP on the performance of all-solution-processed inverted-structure QLEDs?

A2: Incorporating 4-DMATP as a ligand in all-solution-processed inverted-structure QLEDs significantly enhances their performance. [] Devices utilizing 4-DMATP exhibit a remarkable maximum luminance of 106,400 cd m−2, a maximum current efficiency of 98.2 cd A−1, and an external quantum efficiency (EQE) of 24.8%. [] This EQE represents the highest reported value for this type of QLED structure. [] Compared to QLEDs using traditional organic ligands like oleic acid (OA), 4-DMATP leads to a nearly 3-fold improvement in maximum luminance, a 1.57-fold improvement in maximum current efficiency, and a 1.54-fold improvement in EQE. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)